molecular formula C18H22N2OS B4284171 1-[3-(Methylsulfanyl)phenyl]-3-(4-phenylbutan-2-yl)urea

1-[3-(Methylsulfanyl)phenyl]-3-(4-phenylbutan-2-yl)urea

Cat. No.: B4284171
M. Wt: 314.4 g/mol
InChI Key: IXFCXPJBVGOSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-3-phenylpropyl)-N’-[3-(methylthio)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-3-phenylpropyl)-N’-[3-(methylthio)phenyl]urea typically involves the reaction of an isocyanate with an amine. The general synthetic route can be outlined as follows:

    Starting Materials: The synthesis begins with the preparation of the appropriate isocyanate and amine precursors.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate.

    Reaction Mechanism: The isocyanate reacts with the amine to form the urea derivative through a nucleophilic addition-elimination mechanism.

Industrial Production Methods

In an industrial setting, the production of N-(1-methyl-3-phenylpropyl)-N’-[3-(methylthio)phenyl]urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-3-phenylpropyl)-N’-[3-(methylthio)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form secondary amines or other derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-methyl-3-phenylpropyl)-N’-[3-(methylthio)phenyl]urea depends on its interaction with molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-3-phenylpropyl)-N’-phenylurea: Lacks the methylthio group, which may affect its reactivity and biological activity.

    N-(1-methyl-3-phenylpropyl)-N’-[4-(methylthio)phenyl]urea: Similar structure but with the methylthio group in a different position, potentially altering its properties.

Uniqueness

N-(1-methyl-3-phenylpropyl)-N’-[3-(methylthio)phenyl]urea is unique due to the presence of both the phenylpropyl and methylthio groups, which may confer distinct chemical and biological properties compared to other urea derivatives.

Conclusion

N-(1-methyl-3-phenylpropyl)-N’-[3-(methylthio)phenyl]urea is a compound of significant interest due to its unique structural features and potential applications in various fields

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-3-(4-phenylbutan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-14(11-12-15-7-4-3-5-8-15)19-18(21)20-16-9-6-10-17(13-16)22-2/h3-10,13-14H,11-12H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFCXPJBVGOSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[3-(Methylsulfanyl)phenyl]-3-(4-phenylbutan-2-yl)urea
Reactant of Route 2
Reactant of Route 2
1-[3-(Methylsulfanyl)phenyl]-3-(4-phenylbutan-2-yl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[3-(Methylsulfanyl)phenyl]-3-(4-phenylbutan-2-yl)urea
Reactant of Route 4
Reactant of Route 4
1-[3-(Methylsulfanyl)phenyl]-3-(4-phenylbutan-2-yl)urea
Reactant of Route 5
Reactant of Route 5
1-[3-(Methylsulfanyl)phenyl]-3-(4-phenylbutan-2-yl)urea
Reactant of Route 6
1-[3-(Methylsulfanyl)phenyl]-3-(4-phenylbutan-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.